

Application Notes and Protocols: Glycolonitrile in Agrochemical Development

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Compound of Interest

Compound Name: Glycolonitrile

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Introduction

Glycolonitrile (hydroxyacetonitrile), a simple cyanohydrin derived from formaldehyde, is a versatile and highly reactive chemical intermediate.^[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it a valuable building block in the synthesis of a wide range of organic compounds. In the agrochemical sector, **glycolonitrile** is a key precursor, primarily in the production of herbicides, and holds potential for the development of other plant protection agents.^[2] This document provides detailed application notes, experimental protocols, and visualizations of its use in agrochemical development, with a primary focus on its most significant application: the synthesis of the broad-spectrum herbicide, glyphosate.

Core Application: Synthesis of Glyphosate

Glycolonitrile is a fundamental starting material for the industrial synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate.^[3] The most common synthetic route proceeds through the formation of iminodiacetonitrile (IDAN) as a key intermediate.^{[4][5]}

Synthetic Pathway Overview

The synthesis of glyphosate from **glycolonitrile** can be summarized in the following key steps:

- Synthesis of **Glycolonitrile**: Formaldehyde reacts with hydrogen cyanide to produce **glycolonitrile**.^[1]

- Synthesis of Iminodiacetonitrile (IDAN): **Glycolonitrile** is reacted with ammonia to form IDAN.[4][5]
- Hydrolysis of IDAN: IDAN is hydrolyzed to produce iminodiacetic acid (IDA).
- Phosphonomethylation of IDA: Iminodiacetic acid is reacted with formaldehyde and a phosphorus source (e.g., phosphorous acid and its derivatives) to yield N-(phosphonomethyl)iminodiacetic acid (PMIDA).
- Oxidation of PMIDA: PMIDA is then oxidized to produce the final product, glyphosate.[6]

Quantitative Data

The efficacy and toxicological profile of glyphosate, the principal agrochemical derived from **glycolonitrile**, are well-documented.

Parameter	Value	Species	Reference
Acute Oral LD50	>5,000 mg/kg	Rat	[3][7]
>10,000 mg/kg	Mouse	[7][8]	
3,530 mg/kg	Goat	[3][7]	
Acute Dermal LD50	>2,000 mg/kg	Rabbit	[7]
>5,000 mg/kg	Rabbit	[8]	
IC50 (EPSP Synthase Inhibition)	0.066 μ M (Zea mays)	Maize	[9]
>50 mM (glyphosate-tolerant variant)	Streptomyces svaceus	[9]	
Typical Application Rate	0.75 - 1.5 lb a.e./acre	Various Weeds	[10][11]
1.5 - 7.5 pints/acre	Annual and Perennial Weeds	[12]	

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of glyphosate from **glycolonitrile**, based on publicly available literature and patents.

Protocol 1: Synthesis of Glycolonitrile

This protocol is adapted from established laboratory procedures for the synthesis of **glycolonitrile**.^[13]

Materials:

- Formaldehyde (37% aqueous solution)
- Potassium cyanide (or Hydrogen Cyanide)
- Sulfuric acid (dilute)
- Potassium hydroxide solution (5%)
- Ether
- Anhydrous calcium sulfate
- Absolute ethanol
- Ice-salt bath
- Three-necked flask with stirrer and dropping funnel

Procedure:

- In a three-necked flask cooled in an ice-salt bath, dissolve potassium cyanide (2.0 moles) in 250 ml of water.
- Slowly add a solution of 37% formaldehyde (2.0 moles) in 130 ml of water from a dropping funnel, maintaining the temperature below 10°C.

- After 10 minutes, add 230 ml of dilute sulfuric acid while keeping the temperature low. A precipitate of potassium sulfate will form.
- Adjust the pH to approximately 3.0 by the dropwise addition of 5% potassium hydroxide solution.
- Add 30 ml of ether and shake the mixture well.
- Filter the potassium sulfate and wash it with ether.
- The filtrate is then subjected to continuous liquid-liquid extraction with ether for 48 hours.
- Dry the ether extract over anhydrous calcium sulfate for 3-4 hours and then filter.
- Add 10 ml of absolute ethanol to the filtrate as a stabilizer.
- Remove the ether by distillation on a steam bath.
- The resulting **glycolonitrile** can be purified by vacuum distillation.

Protocol 2: Synthesis of Iminodiacetonitrile (IDAN) from Glycolonitrile

This protocol is based on patented industrial processes.[\[4\]](#)[\[5\]](#)

Materials:

- **Glycolonitrile** (aqueous solution)
- Ammonia (100%)
- Reactor (e.g., continuous stirred tank reactor or tubular reactor)

Procedure:

- An aqueous solution of **glycolonitrile** (e.g., 58-62% by weight) is prepared.

- The **glycolonitrile** solution and ammonia are fed into a suitable reactor. The molar ratio of **glycolonitrile** to ammonia should be approximately 1.5:1 to 2.5:1.
- The reaction is carried out at a temperature between 90°C and 180°C, with a preferred range of 145°C to 175°C.
- The reaction is maintained at a pressure sufficient to prevent boiling (typically 100-200 psig).
- The reaction mixture is continuously withdrawn, and the IDAN product can be isolated and purified. In a batch process, the pH is maintained between 5 and 7 during the reaction.

Protocol 3: Synthesis of N-(phosphonomethyl)glycine (Glyphosate) from N-(phosphonomethyl)iminodiacetic acid (PMIDA)

This protocol outlines the final oxidation step in glyphosate synthesis.[6]

Materials:

- N-(phosphonomethyl)iminodiacetic acid (PMIDA)
- Concentrated sulfuric acid
- 35% Hydrogen peroxide solution
- Water

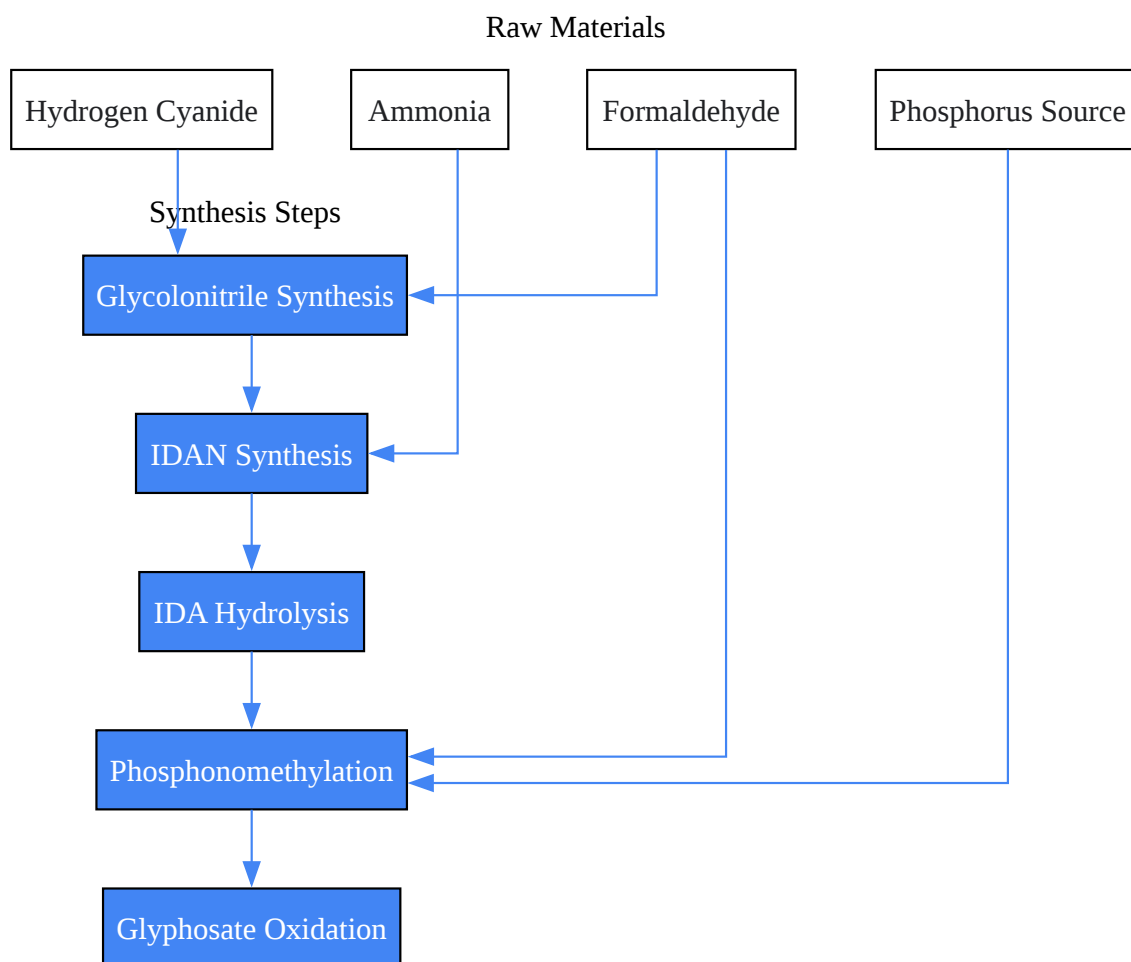
Procedure:

- Charge a reaction vessel with 39 parts of water and 39 parts of concentrated sulfuric acid.
- Add 20 parts of PMIDA to the vessel and heat the mixture to 80°C.
- Over a period of 6.5 to 7 hours, add 277 parts of a 35% hydrogen peroxide solution while maintaining the temperature between 77°C and 81°C.
- During the hydrogen peroxide addition, incrementally add more PMIDA in 20-part portions over 4 hours.

- Continue heating at 80°C with stirring until the reaction is complete, which can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy.
- Cool the mixture to 0°C overnight to allow for the crystallization of glyphosate.
- The solid glyphosate is then collected by centrifugation, washed with a small amount of water, and dried under vacuum.

Visualizations

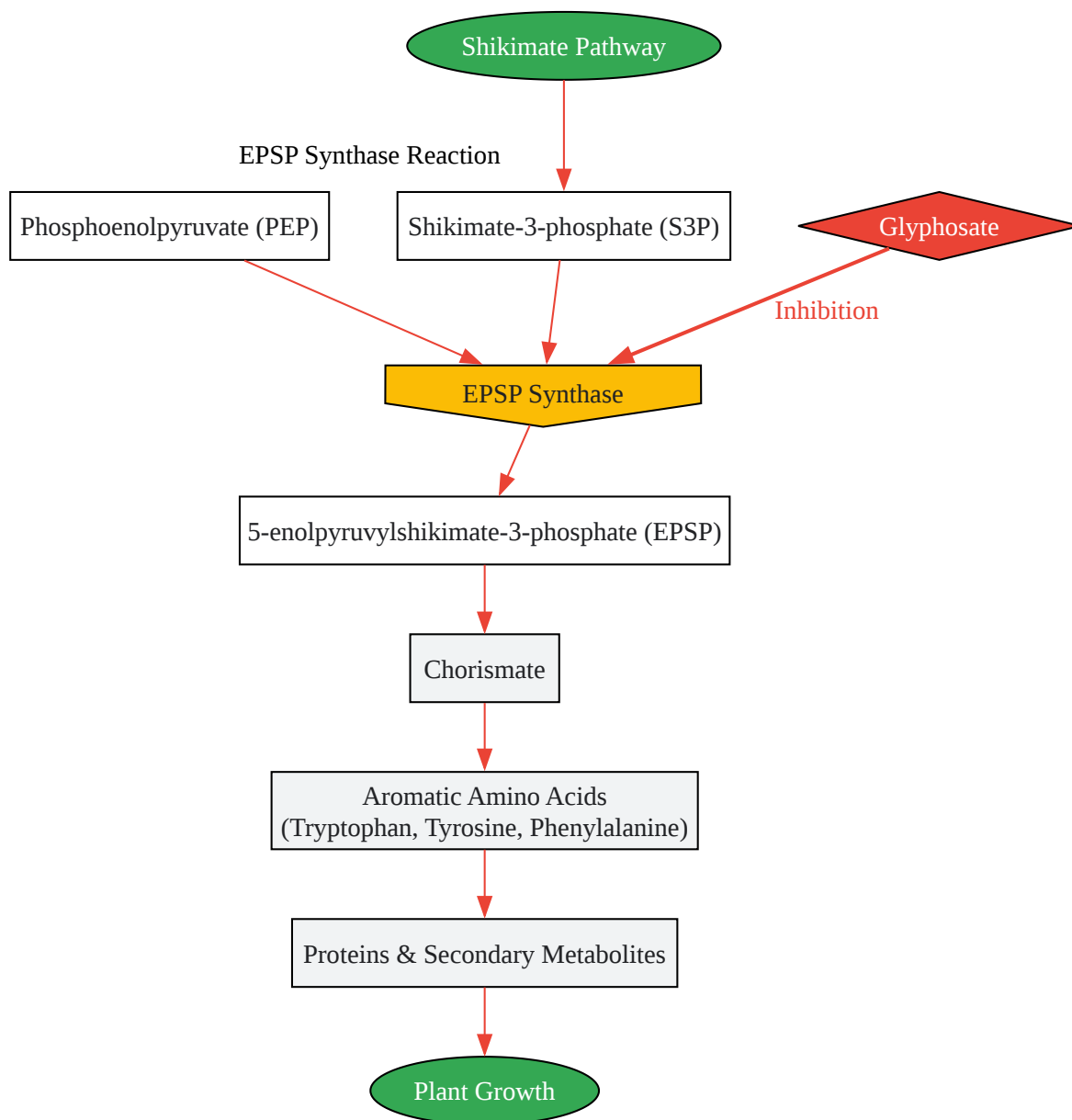
Glyphosate Synthesis Workflow



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Caption: Workflow for the synthesis of glyphosate from **glycolonitrile**.

Mechanism of Action of Glyphosate



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Caption: Glyphosate inhibits the EPSP synthase in the shikimate pathway.

Other Potential Agrochemical Applications

While the primary use of **glycolonitrile** in agrochemicals is for glyphosate synthesis, its versatile reactivity suggests potential for other applications.

- **Fungicides and Insecticides:** Nitrile-containing compounds are known to exhibit biological activity.[14] For instance, chloroacetonitrile, which can be synthesized from **glycolonitrile**, has been investigated as a fumigant insecticide.[15] However, there is limited publicly available information on commercialized fungicides or insecticides directly synthesized from **glycolonitrile**.
- **Plant Growth Regulators:** **Glycolonitrile** can be a precursor to glycine, which itself is a precursor in the biosynthesis of various plant metabolites.[1] While this suggests a potential role in developing plant growth regulators, specific examples of commercial products derived directly from **glycolonitrile** are not well-documented in the reviewed literature.
- **Sulfonylurea Herbicides:** No direct synthetic routes from **glycolonitrile** to sulfonylurea herbicides were identified in the reviewed literature. The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a related precursor.[16][17]

Conclusion

Glycolonitrile is a crucial intermediate in the agrochemical industry, with its most significant and well-established application being the synthesis of the herbicide glyphosate. The synthetic pathway is a multi-step process involving the key intermediate iminodiacetonitrile. The mode of action of glyphosate, through the inhibition of the shikimate pathway, is well understood. While the chemical reactivity of **glycolonitrile** suggests potential for the development of other classes of agrochemicals, such as fungicides, insecticides, and plant growth regulators, its current major role remains as a primary building block for glyphosate. Further research and development may uncover novel applications for this versatile chemical in the future of agriculture.

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